molecular formula C66H48N4 B13131104 N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

Cat. No.: B13131104
M. Wt: 897.1 g/mol
InChI Key: KLSMVYLGWICFFT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine (CAS: 356067-72-6) is a polyaromatic diamine derivative with a molecular formula of C₆₆H₄₈N₄ and a molecular weight of 897.11 g/mol . Its structure features a central benzene-1,4-diamine core substituted with naphthalen-1-yl, naphthalen-2-yl, and phenyl groups through amino linkages.

For instance, N,N'-Di-1-naphthyl-N,N'-diphenylbenzidine (α-NPD, CAS: 123847-85-8) is prepared by coupling naphthylamines with halogenated biphenyl intermediates under palladium catalysis . The target compound likely requires sequential coupling steps to install the mixed naphthalen-1-yl and naphthalen-2-yl substituents, followed by purification via column chromatography or crystallization. Characterization methods include ¹H/¹³C NMR, ESI-MS, and FT-IR to confirm regiochemistry and purity .

Properties

Molecular Formula

C66H48N4

Molecular Weight

897.1 g/mol

IUPAC Name

4-N-naphthalen-2-yl-1-N,1-N-bis[4-(N-naphthalen-1-ylanilino)phenyl]-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C66H48N4/c1-4-24-53(25-5-1)68(62-35-34-49-18-10-11-21-52(49)48-62)59-38-36-56(37-39-59)67(57-40-44-60(45-41-57)69(54-26-6-2-7-27-54)65-32-16-22-50-19-12-14-30-63(50)65)58-42-46-61(47-43-58)70(55-28-8-3-9-29-55)66-33-17-23-51-20-13-15-31-64(51)66/h1-48H

InChI Key

KLSMVYLGWICFFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Cross-Coupling Approach

This is a widely employed method for forming aromatic C-N bonds in complex amines.

  • Catalysts and Ligands: Pd2(dba)3 as palladium source, and bulky phosphine ligands such as PtBu3 or P(p-MeOPh)3.
  • Bases: Lithium tert-butoxide (LitBuO) or potassium carbonate (K2CO3).
  • Solvents: High boiling point solvents like o-xylene or dimethylformamide (DMF).
  • Conditions: Heating at 100–140 °C under nitrogen atmosphere for extended periods (12–48 hours).
  • Substrates: Aryl bromides or iodides bearing naphthyl and phenyl substituents are reacted with anilines or diphenylamines.

Example from related compounds:

  • N1-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine derivatives were synthesized by Pd-catalyzed coupling of bromophenyl-substituted intermediates with amines, achieving yields of 60–70%.

Copper-Catalyzed Ullmann-Type Amination

  • Catalysts: Copper iodide (CuI).
  • Ligands: 1,10-phenanthroline monohydrate.
  • Bases: Potassium hydroxide (KOH).
  • Solvent: High boiling aromatic solvents such as 1,2-dimethylbenzene.
  • Conditions: Heating to ~220 °C for 15 hours.

This method was used to prepare N-(4-bromophenyl)-N-phenylnaphthalen-1-amine intermediates, which are key building blocks for the target compound.

Stepwise Assembly via Intermediate Amines

  • Preparation of key intermediates such as N-phenylnaphthalen-1-amine and bromophenyl-substituted amines.
  • Subsequent coupling with other substituted aromatic amines or aryl halides.
  • Use of boronic acid intermediates for Suzuki-type cross-coupling when applicable.

Purification and Characterization

  • Flash column chromatography using petroleum ether and ethyl acetate mixtures.
  • Recrystallization from solvents like n-hexane or methyl alcohol.
  • Confirmation by ^1H NMR, ^13C NMR, and mass spectrometry.

Data Table Summarizing Key Preparation Parameters

Preparation Step Catalyst/ Reagent Solvent Temperature (°C) Time (h) Yield (%) Notes
Ullmann-type amination of aryl halide CuI, 1,10-phenanthroline, KOH 1,2-Dimethylbenzene 220 15 ~60-70 For N-(4-bromophenyl)-N-phenylnaphthalen-1-amine
Buchwald-Hartwig coupling Pd2(dba)3, PtBu3, LitBuO o-Xylene 140 48 60-67 Coupling with bromophenyl oxadiazoles
Buchwald-Hartwig coupling Pd(OAc)2, P(p-MeOPh)3, K2CO3 DMF 85 8 40 Arylation of iodonaphthalene derivatives
Purification Column chromatography Petroleum ether/ethyl acetate Room temp - - Essential for isolating pure product

Research Findings and Analysis

  • Buchwald-Hartwig coupling is the preferred method for forming the multiple C-N bonds due to its high selectivity and moderate to good yields.
  • Copper-catalyzed Ullmann reactions provide a robust alternative for initial amination steps but require higher temperatures.
  • The use of bulky phosphine ligands and optimized bases significantly improves coupling efficiency.
  • Purification by flash chromatography and recrystallization is critical due to the complexity and similar polarity of intermediates.
  • Thermal stability and glass transition temperatures of related diamines indicate the robustness of the aromatic amine backbone, which is beneficial for electronic applications.

Chemical Reactions Analysis

Types of Reactions

N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the development of organic light-emitting diodes (OLEDs). The compound serves as a hole transport material (HTM), which is critical for efficient charge transport in OLED devices.

Key Characteristics:

  • Thermal Stability : The compound exhibits high thermal stability, with a glass transition temperature exceeding 110 °C and a decomposition temperature above 350 °C, making it suitable for long-lasting electronic applications .
  • Electrophosphorescence : It has been utilized in yellow electrophosphorescent devices, where its structural properties enhance light emission efficiency .

Case Study:

In a study on OLEDs using N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine as an HTM, researchers reported improved device performance due to the compound's ability to facilitate charge transport and reduce energy loss during operation.

Photonic Applications

The compound has also been explored for use in photonic devices due to its optical properties. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in lasers and photodetectors.

Optical Properties:

  • Absorption and Emission : The compound shows significant absorption in the ultraviolet region and emits light in the visible spectrum, which is advantageous for photonic applications .

In material science, this compound's unique structure allows it to be integrated into nanostructured materials, enhancing their mechanical and electrical properties.

Nanocomposite Applications:

The incorporation of this compound into nanocomposites has been shown to improve the mechanical strength and electrical conductivity of the resulting materials, making them suitable for advanced engineering applications.

Case Study:

Research conducted on nanocomposite films incorporating this compound demonstrated enhanced performance in terms of durability and conductivity when subjected to stress tests.

Mechanism of Action

The mechanism by which N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine exerts its effects involves interactions with various molecular targets and pathways. In optoelectronic applications, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated aromatic system, which allows for efficient charge transfer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N,N'-diarylbenzidine derivatives , which are widely studied for their electronic properties. Below is a comparative analysis with key analogues:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 356067-72-6 C₆₆H₄₈N₄ 897.11 Mixed naphthalen-1-yl and naphthalen-2-yl substituents; asymmetric substitution
N,N'-Di-1-naphthyl-N,N'-diphenylbenzidine (α-NPD) 123847-85-8 C₄₄H₃₂N₂ 588.74 Symmetric naphthalen-1-yl substitution; widely used in OLEDs
N4,N4,N4,N4-Tetra(naphthalen-2-yl)-[1,1-biphenyl]-4,4-diamine - C₅₂H₃₆N₂ 700.86 Symmetric naphthalen-2-yl substitution; enhanced electron mobility
N1-(4-(Diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine 29344-76-1 C₃₆H₂₈N₄ 516.63 Simpler structure with diphenylamino groups; lower molecular weight

Key Differences and Implications

Substituent Position and Symmetry The target compound uniquely combines naphthalen-1-yl and naphthalen-2-yl groups, creating an asymmetric electronic environment. This contrasts with symmetric analogues like α-NPD (naphthalen-1-yl only) and N4,N4,N4,N4-Tetra(naphthalen-2-yl)-[1,1-biphenyl]-4,4-diamine (naphthalen-2-yl only). Asymmetric substitution may reduce crystallinity, improving amorphous film formation in OLEDs . The diphenylamino derivative (CAS: 29344-76-1) lacks naphthalene rings, resulting in reduced π-conjugation and lower thermal stability compared to the target compound .

Electronic Properties Naphthalen-1-yl groups exhibit stronger electron-donating effects than naphthalen-2-yl due to positional differences in aromatic π-clouds. The mixed substitution in the target compound could balance charge transport properties, making it a dual hole/electron transporter .

Synthetic Complexity

  • The asymmetric structure of the target compound necessitates multi-step synthesis with stringent regiochemical control, leading to lower yields (~5–10%) compared to symmetric analogues like α-NPD (yields ~30–40%) .

Biological Activity

N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine, commonly referred to as NPNA2, is a complex organic compound notable for its potential applications in organic electronics and biological systems. This article reviews the biological activities of NPNA2, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

NPNA2 is characterized by a highly conjugated structure that enhances its electronic properties. The compound features multiple naphthalene and phenyl groups which contribute to its stability and electronic characteristics.

PropertyValue
Molecular FormulaC₃₁H₂₃N₃
Molecular Weight457.53 g/mol
Purity>95% (HPLC)
CAS Number185690-39-5

Synthesis

The synthesis of NPNA2 involves several steps including Buchwald-Hartwig coupling reactions, which are effective for forming carbon-nitrogen bonds in complex organic molecules. The synthetic route typically yields high purity and efficiency, making it suitable for further biological evaluations .

1. Anticancer Activity

Recent studies have demonstrated that NPNA2 exhibits significant anticancer properties. In vitro assays have shown that NPNA2 can inhibit the proliferation of various cancer cell lines, with IC50 values indicating potent activity:

Cell LineIC50 (nM)
MDA-MB-43514.7
A54940.0
HeLa35.0

The mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known microtubule-targeting agents . This disruption leads to cell cycle arrest and apoptosis in cancer cells.

NPNA2 is believed to interact with tubulin at the colchicine binding site, inhibiting microtubule polymerization. This interaction is critical for its cytotoxic effects:

  • Microtubule Depolymerization : NPNA2 induces microtubule depolymerization, leading to mitotic arrest.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspase-3 and PARP.

3. Resistance Mechanisms

Interestingly, NPNA2 has been shown to circumvent P-glycoprotein (Pgp) mediated drug resistance mechanisms, enhancing its efficacy against resistant cancer cell lines . This property is particularly valuable in the context of chemotherapy where resistance often limits treatment options.

Case Study 1: MDA-MB-435 Xenograft Model

In vivo studies using an MDA-MB-435 xenograft model demonstrated that NPNA2 significantly reduced tumor growth compared to control groups. Tumor volumes were measured over a treatment period:

Treatment GroupInitial Volume (mm³)Final Volume (mm³)% Inhibition
Control150 ± 10600 ± 50-
NPNA2150 ± 10250 ± 3058%

This study highlights NPNA2's potential as a therapeutic agent in breast cancer treatment.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity and yield be maximized?

The compound is synthesized via multi-step aromatic nucleophilic substitution and condensation reactions. Key steps include:

  • Core structure assembly : Reacting 1,4-diaminobenzene derivatives with substituted naphthylamines under Pd-catalyzed C–H activation conditions .
  • Purification : Column chromatography (silica gel, DCM/hexane gradient) followed by recrystallization in ethanol improves purity (>98% by HPLC) .
  • Yield optimization : Reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for amine:halide), and inert atmosphere (N₂) minimize side products like unreacted amines or diarylation by-products .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regioselectivity of naphthyl/phenyl substitutions. For example, aromatic protons in the 6.8–7.8 ppm range (¹H NMR) and quaternary carbons at ~137–152 ppm (¹³C NMR) validate structural integrity .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 292.07 [M⁺]) confirm molecular weight .
  • FT-IR : Amine N–H stretches (3310–3530 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. How can competing side reactions during synthesis be suppressed?

Common side reactions include:

  • Over-alkylation : Occurs when excess aryl halide is used. Mitigate via controlled reagent addition (dropwise) and real-time monitoring (TLC) .
  • Oxidation of amines : Use degassed solvents and reducing agents (e.g., NaBH₄) to stabilize primary/secondary amines .
  • Data contradiction example : A 2023 study reported conflicting NMR shifts for similar naphthylamine derivatives due to solvent polarity effects (CDCl₃ vs. DMSO-d₆). Reconciliation requires cross-validation with X-ray crystallography or computational modeling (DFT) .

Q. What strategies improve thermal and morphological stability for optoelectronic applications?

  • Host material design : Incorporate tetraphenylsilane (TPS) moieties to enhance glass transition temperatures (>110°C) and reduce crystallization in OLED layers .
  • Doping efficiency : Blending with Ir(bt)₂(acac) (15 wt%) achieves maximum current efficiency (40.81 cd A⁻¹) and low efficiency roll-off (3% at 1000 cd m⁻²) .
  • Morphological analysis : Atomic force microscopy (AFM) reveals RMS roughness <1 nm for vacuum-deposited thin films, critical for device longevity .

Q. How can computational methods guide the design of derivatives with tailored electronic properties?

  • DFT calculations : Predict HOMO/LUMO levels (e.g., HOMO = -5.2 eV, LUMO = -2.7 eV) to align with charge-transport layers in OLEDs .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) lower LUMO, enhancing electron injection; bulky naphthyl groups reduce intermolecular quenching .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to resolve them?

  • Case study : A 2013 paper reported 75% yield for a naphthol derivative using ethanol solvent , while a 2023 study achieved 85% yield with ionic liquid media . The discrepancy arises from solvent polarity (ionic liquids enhance nucleophilicity) and reaction time (72 h vs. 48 h).
  • Resolution : Design a DoE (Design of Experiments) approach varying solvent, temperature, and catalyst to identify optimal conditions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterConditionsYield (%)Purity (%)Reference
SolventEthanol7598
Solvent[BMIM]BF₄ (ionic liquid)8599
CatalystPd(OAc)₂6897
Temperature120°C8096

Q. Table 2: Spectroscopic Data for Structural Validation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.68–7.75 (m, 2H, naphthyl)
¹³C NMRδ 152.11 (C-1, aromatic)
EI-MSm/z 292.07 [M⁺]

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